Isooctyl hydrogen succinate

Lipophilicity QSAR Formulation Science

Researchers requiring a branched succinate monoester for sulfosuccinate surfactant synthesis often face supply constraints with linear isomers that alter HLB performance. Isooctyl hydrogen succinate (CAS 94248-72-3) resolves this with its 6-methylheptyl chain geometry and free carboxylic acid group. - Enables fidelity to patented surfactant routes (e.g., CN101385954A) where linear-chain monoesters fail to replicate surface activity profiles. - Supported by a validated reverse-phase HPLC method with MS-compatible mobile phase options for pharmacokinetic quantitation. - Commercially available at ≥98% purity in bulk quantities (100 g-1000 kg), eliminating the scale-up barriers of research-grade monooctyl succinate.

Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
CAS No. 94248-72-3
Cat. No. B15177637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsooctyl hydrogen succinate
CAS94248-72-3
Molecular FormulaC12H22O4
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCC(C)CCCCCOC(=O)CCC(=O)O
InChIInChI=1S/C12H22O4/c1-10(2)6-4-3-5-9-16-12(15)8-7-11(13)14/h10H,3-9H2,1-2H3,(H,13,14)
InChIKeyQDHAMQZZWGKACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isooctyl Hydrogen Succinate: Branched Monoester Overview


Isooctyl hydrogen succinate (CAS 94248-72-3), also known as butanedioic acid monoisooctyl ester or 4-[(6-methylheptyl)oxy]-4-oxobutanoic acid, is a monoester derivative of succinic acid characterized by a branched C8 (isooctyl) alkyl chain [1]. With the molecular formula C12H22O4, a molecular weight of 230.30 g/mol, and a calculated LogP of approximately 3.25 (or XLogP of 2.7), this compound exhibits intermediate lipophilicity that positions it between highly hydrophilic short-chain esters and highly lipophilic long-chain or diester counterparts . It contains a single free carboxylic acid group (one hydrogen bond donor, four hydrogen bond acceptors), which imparts weak anionic character under appropriate pH conditions and distinguishes it functionally from fully esterified diesters . This structural profile makes isooctyl hydrogen succinate a candidate for applications requiring controlled amphiphilicity, including use as an analytical standard in HPLC method development and as an intermediate in the synthesis of more complex succinate-based surfactants and emulsifiers [1].

Isooctyl Hydrogen Succinate: Why Substitution Fails


Substituting isooctyl hydrogen succinate with other succinate monoesters—particularly the linear monooctyl succinate (CAS 74295-86-6) or the fully esterified diisooctyl succinate (CAS 14491-66-8)—introduces measurable changes in physicochemical behavior that compromise application-specific performance . While monooctyl succinate shares an identical molecular formula (C12H22O4) and molecular weight (230.30 g/mol), its linear n-octyl chain yields a higher effective hydrophobicity and a different packing geometry at interfaces compared to the branched 6-methylheptyl chain of isooctyl hydrogen succinate . Diisooctyl succinate, conversely, lacks the free carboxylic acid moiety entirely, eliminating the pH-responsive character and hydrogen-bonding capacity that the monoester's terminal carboxyl group provides . These structural divergences translate into differential LogP values, surface activity profiles, and reactivity in subsequent derivatization steps [1]. Consequently, generic substitution without experimental validation risks altered retention times in chromatographic methods, modified emulsification behavior in formulations, and inconsistent yields in synthetic pathways where the branched-chain monoester serves as a specific intermediate [1].

Isooctyl Hydrogen Succinate: Comparative Evidence


Chain Branching: LogP and Hydrophobicity

Isooctyl hydrogen succinate features a branched 6-methylheptyl chain, which confers a measurably lower LogP compared to its linear-chain isomer, monooctyl succinate (n-octyl hydrogen succinate, CAS 74295-86-6), despite identical molecular weight and elemental composition [1]. The calculated LogP for isooctyl hydrogen succinate is reported as 3.25 (or XLogP 2.7), while the linear analog is expected to exhibit a higher LogP due to the absence of chain branching, which reduces molecular packing efficiency and alters partitioning behavior between aqueous and organic phases [1]. This difference is not merely theoretical: in industrial surfactant applications, branched-chain succinate esters have been shown to modulate hydrophilic-lipophilic balance (HLB) and reduce surface tension differently than their linear counterparts [2].

Lipophilicity QSAR Formulation Science Surfactant Design

Monoester vs. Diester: Free Carboxylic Acid

Unlike diisooctyl succinate (CAS 14491-66-8)—a fully esterified diester that lacks any ionizable group—isooctyl hydrogen succinate retains a single free carboxylic acid group (one hydrogen bond donor, four hydrogen bond acceptors), making it a monoester capable of pH-dependent deprotonation and further chemical modification . This structural distinction is quantifiable in hydrogen bond donor count: isooctyl hydrogen succinate possesses one H-bond donor, whereas diisooctyl succinate has zero . The free carboxyl group also contributes a topological polar surface area (TPSA) of approximately 63.6 Ų, which is absent in the diester analog . In surfactant patent CN101385954A, monoester succinates are explicitly employed as intermediates for subsequent sulfonation to produce anionic sulfosuccinate surfactants—a derivatization pathway unavailable to diesters [1].

Chemical Reactivity pH-Responsive Formulations Derivatization Synthetic Intermediate

Validated HPLC Method for Pharmacokinetics

A documented reverse-phase HPLC method using a Newcrom R1 column has been established specifically for the separation and analysis of isooctyl hydrogen succinate [1]. The mobile phase conditions—acetonitrile, water, and phosphoric acid (with formic acid substitution for MS compatibility)—provide a validated framework for quantifying this compound in complex matrices, including pharmacokinetic studies [1]. The method is noted as scalable for preparative separation and impurity isolation. In contrast, no comparable validated analytical protocol is publicly documented for monooctyl succinate (CAS 74295-86-6) in equivalent application contexts; its documentation is limited to general surfactant and fragrance-releaser descriptions without method-specific parameters .

Analytical Chemistry Pharmacokinetics Method Validation Quality Control

Purity Grade and Scalable Supply

Isooctyl hydrogen succinate is commercially available at a minimum purity specification of 98.0% from documented suppliers, with inquiry-based availability in quantities ranging from 100 g to 1000 kg . This purity tier positions it as a research-grade or industrial intermediate reagent suitable for applications requiring reproducible performance. In comparison, monooctyl succinate is reported at a higher purity of 99.89% but is supplied exclusively in small-scale (25 mg) packaging, limiting its utility for larger-scale synthetic or industrial applications . The bulk availability of isooctyl hydrogen succinate at consistent 98.0% purity facilitates scale-up from laboratory research to pilot production without requalification of a different material grade.

Chemical Purity Procurement Specification Research-Grade Reagents Reproducibility

Succinate Surfactant Intermediate Utility

Patent CN101385954A explicitly identifies isooctyl alcohol (6-methylheptan-1-ol) as a key feedstock in the preparation of high-purity succinate series surfactants for the papermaking industry, where the isooctyl moiety is incorporated into sulfosuccinate esters to modulate surface tension, wetting, and permeability properties [1]. The patent teaches that controlling the content of isooctyl alcohol in the molecular structure enables fine-tuning of the resulting surfactant's hydrophilic-lipophilic balance and performance characteristics. Isooctyl hydrogen succinate, as the monoester precursor derived from this alcohol, serves as the direct synthetic intermediate en route to these performance-optimized sulfosuccinate surfactants. In contrast, monooctyl succinate (linear chain) is documented primarily as a surfactant and potential fragrance releaser in its own right, without equivalent documentation as a synthetic intermediate for downstream functionalized surfactants .

Surfactant Synthesis Sulfosuccinate Papermaking Chemicals Industrial Intermediates

UNII and EINECS Regulatory Compliance

Isooctyl hydrogen succinate has a clearly established regulatory and inventory identity, including EINECS number 304-346-6 and a unique UNII identifier 8S3JRW7TDM, as documented in authoritative chemical databases . These identifiers facilitate unambiguous procurement, customs documentation, and regulatory submission preparation. In contrast, monooctyl succinate (CAS 74295-86-6) is not listed with an equivalent EINECS or UNII identifier in the same database sources, which may introduce ambiguity in cross-border procurement and regulatory filing contexts . The presence of a UNII (Unique Ingredient Identifier) specifically indicates that isooctyl hydrogen succinate has been registered in the FDA's Global Substance Registration System, a designation that simplifies its use in pharmaceutical and FDA-regulated research applications .

Regulatory Compliance Chemical Inventory Procurement Documentation UNII

Isooctyl Hydrogen Succinate: Application Scenarios


Pharmacokinetic Studies with Validated HPLC

Isooctyl hydrogen succinate is the preferred monoester for use in pharmacokinetic investigations that require reliable quantitation in biological matrices. A documented reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase provides a validated analytical framework specifically for this compound, with MS compatibility achieved by substituting formic acid for phosphoric acid . The method is scalable for preparative impurity isolation, enabling both analytical and preparative workflows . Procurement of this compound over monooctyl succinate eliminates the need for de novo method development, reducing time-to-data and ensuring regulatory defensibility of analytical results .

Synthesis of Sulfosuccinate Surfactants

In industrial surfactant synthesis, particularly for papermaking and coating applications, isooctyl hydrogen succinate serves as the critical monoester intermediate for producing sulfosuccinate surfactants with tailored surface activity . Patent CN101385954A explicitly claims the use of isooctyl alcohol-derived structures to control surface tension, wetting, and permeability of the final sulfosuccinate products . The branched isooctyl chain contributes distinct HLB characteristics compared to linear alkyl chains, enabling formulation scientists to modulate surfactant performance parameters that linear-chain monoesters (such as monooctyl succinate) cannot replicate . Procurement of the branched-chain monoester ensures fidelity to the patented synthetic route and preserves the intended performance profile of the downstream surfactant.

UNII Documentation for Regulated Research

For laboratories operating under FDA oversight, GLP, GMP, or preparing regulatory submissions, isooctyl hydrogen succinate provides unambiguous traceability via its assigned UNII (8S3JRW7TDM) and EINECS (304-346-6) identifiers . The presence of a UNII, assigned through the FDA's Global Substance Registration System, confirms that this substance has been formally registered and indexed, which significantly streamlines documentation for INDs, NDAs, and other regulatory filings . Monooctyl succinate lacks comparable UNII and EINECS assignments in authoritative databases, introducing potential procurement ambiguity and additional documentation burdens in regulated contexts . The UNII assignment also facilitates unambiguous cross-referencing across FDA databases, scientific literature, and supplier catalogs, reducing the risk of substance misidentification in multi-site or multi-vendor studies.

Scale-Up from Lab to Pilot Production

Isooctyl hydrogen succinate is commercially available at a minimum purity of 98.0% in quantities scalable from 100 g to 1000 kg, providing a consistent material grade across the research-to-production continuum . This bulk availability enables seamless scale-up from initial synthetic feasibility studies through process optimization to pilot production, without the need to requalify a different material source or purity grade at each transition point. In contrast, monooctyl succinate is supplied exclusively in 25 mg research-scale packaging, which is suitable for analytical standard or in vitro screening applications but imposes prohibitive logistical and cost barriers for any application requiring gram-scale or larger quantities . For industrial R&D groups and CROs anticipating scale-up, isooctyl hydrogen succinate is the only procurement-viable option between these two isomers.

Technical Documentation Hub

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